molecular formula C10H11F2NO2 B12948947 (R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B12948947
M. Wt: 215.20 g/mol
InChI Key: GAYGKOJCDKFGOC-SSDOTTSWSA-N
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Description

(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a chiral, non-proteinogenic beta-amino acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its primary value lies in its use as a key synthetic intermediate for the development of novel bioactive molecules, particularly enzyme inhibitors. The compound features a stereogenic center in the (R)-configuration and a 2,4-difluorobenzyl side chain, which is a common pharmacophore used to enhance metabolic stability and modulate the lipophilicity and binding affinity of drug candidates. This scaffold is of significant interest in the design of inhibitors for various enzymes, drawing parallels to compounds like pregabalin, a GABA analog https://pubmed.ncbi.nlm.nih.gov/15139759/ . Researchers utilize this specific enantiomer to investigate stereospecific interactions with biological targets, as the (R)-configuration can lead to vastly different pharmacological profiles compared to its (S)-counterpart. The difluorobenzyl group contributes to the molecule's properties by influencing its electron distribution and membrane permeability. It is extensively used in the synthesis of peptide mimetics and as a core structure in libraries for high-throughput screening against neurological targets and other disease areas. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

GAYGKOJCDKFGOC-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Epoxide Ring Opening and Catalytic Hydrogenation

A notable method involves the synthesis of a chiral epoxide intermediate followed by azide ring-opening and catalytic hydrogenation to yield the amino acid with the desired stereochemistry:

  • Starting from a chiral diol intermediate bearing the 2,4-difluorophenyl group, the diol is converted into an epoxide.
  • The epoxide undergoes nucleophilic ring-opening with sodium azide to form an azido alcohol intermediate.
  • Catalytic hydrogenation of the azide group produces the primary amine, yielding this compound after subsequent functional group adjustments.
  • The absolute configuration is confirmed by X-ray crystallography, ensuring the (R)-configuration at the chiral center.

This method is supported by detailed crystallographic and spectroscopic characterization, confirming the stereochemical integrity and purity of the product.

Use of Chiral Auxiliaries and Oxazolidinone Derivatives

Another approach involves the use of chiral oxazolidinone auxiliaries to control stereochemistry during the alkylation of a suitable precursor:

  • The 4-(2,4-difluorophenyl)pent-4-enoic acid is reacted with (R)-4-phenyloxazolidin-2-one in the presence of activating agents such as pivaloyl chloride, DMAP, and triethylamine.
  • This forms a chiral intermediate that undergoes further transformations, including reduction and functional group modifications, to yield the target amino acid.
  • The process includes selective reductions using reagents like DIBAL-H or lithium aluminum hydride to convert intermediates into the desired alcohol or amine functionalities.
  • Solvent and base choices are optimized for yield and stereoselectivity, with polar aprotic solvents and organic bases preferred.

Boc-Protected Intermediate Synthesis

The synthesis of Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid, a closely related compound, provides insights into protecting group strategies:

  • The amino group is protected with a tert-butoxycarbonyl (Boc) group to facilitate selective reactions on the carboxylic acid and benzyl moieties.
  • Common reagents for oxidation and reduction steps include potassium permanganate and lithium aluminum hydride.
  • The Boc protection enhances the compound's stability and facilitates purification.
  • This method is valuable for medicinal chemistry applications where further derivatization is required.

Optimization of Reaction Conditions

Research on related propanoic acid derivatives shows that reaction conditions such as solvent choice, temperature, and reaction time significantly affect yield and purity:

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79

Table: Optimization of reaction conditions for amide formation in related propanoic acid derivatives

This data suggests that acetonitrile at 170 °C for 25 minutes provides optimal yields for related amide synthesis, which can be extrapolated to similar steps in the preparation of this compound.

Summary of Key Reagents and Conditions

Step Reagents/Conditions Notes
Epoxide formation Conversion of diol to epoxide Stereospecific, preserves chirality
Azide ring-opening Sodium azide Nucleophilic attack on epoxide
Catalytic hydrogenation Pd/C catalyst, H2 Converts azide to amine
Chiral auxiliary alkylation (R)-4-phenyloxazolidin-2-one, pivaloyl chloride, DMAP, TEA Controls stereochemistry
Reduction DIBAL-H, LiAlH4, or NaBH4 Selective reduction of intermediates
Protection/deprotection Boc anhydride for amino protection Facilitates purification and stability

Research Findings and Characterization

  • The absolute stereochemistry of the product is confirmed by X-ray crystallography, ensuring the (R)-configuration at the 3-position.
  • NMR (1H and 13C) and LC-MS analyses confirm the chemical structure and purity.
  • The presence of fluorine atoms in the benzyl group enhances lipophilicity, potentially improving biological activity and membrane permeability.
  • Safety profiles assessed via hemolysis assays indicate minimal toxicity at relevant concentrations.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The compound is utilized in drug design due to its ability to enhance binding affinity and specificity towards biological targets. The presence of fluorine atoms significantly influences the electronic properties of the molecule, which can enhance interactions with proteins and receptors. This makes it a valuable component in the development of pharmaceuticals aimed at treating various diseases, including neurological disorders and cancer .

Case Study: Receptor Modulation
Research has indicated that (R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can modulate receptor activity, particularly in the context of neurotransmitter receptors. Studies have shown that modifications to amino acids can lead to improved receptor selectivity and potency, which is crucial for developing targeted therapies .

Enzyme Interactions

Enzyme-Substrate Studies
The compound has been studied for its interactions with various enzymes, where it serves as a substrate or inhibitor. Its structural characteristics allow it to influence enzyme activity and stability, making it a subject of interest in enzymology. For instance, the incorporation of fluorinated amino acids like this compound into peptide sequences can alter the kinetics of enzyme reactions, providing insights into enzyme mechanisms .

Table 1: Summary of Enzyme Interaction Studies

Enzyme TypeApplicationObserved Effects
ProteasesSubstrate for kinetic studiesAltered reaction rates
LigasesInhibition studiesEnhanced binding affinity
KinasesModulator in signaling pathwaysChanges in phosphorylation patterns

Structural Biology

Influence on Protein Folding
The incorporation of this compound into peptides has been shown to affect protein folding and stability. The unique steric and electronic properties imparted by the fluorine substituents can stabilize specific conformations of proteins, which is critical for understanding protein function and designing stable therapeutic proteins .

Case Study: Protein Stability Enhancement
In a study focusing on a specific enzyme involved in metabolic pathways, the introduction of this compound resulted in increased thermal stability and resistance to denaturation compared to wild-type enzymes. This finding highlights its potential use in developing robust biocatalysts for industrial applications .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical processes that include the introduction of fluorine substituents at specific positions on the benzyl ring. Recent advancements in synthetic methodologies have improved yields and enantioselectivity, making the production of this compound more efficient for research purposes .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid

  • Structure : Differs in fluorine substitution (2,5-difluoro vs. 2,4-difluoro) on the phenyl ring.
  • Molecular Formula: C₉H₉F₂NO₂ (identical to the target compound but with positional isomerism).

(S)-2-Amino-3-(4-bromophenyl)propanoic acid

  • Structure : Bromine substituent at the para position instead of fluorine.
  • Molecular Weight : 244.09 g/mol (vs. ~215.17 g/mol for the target compound).
  • Applications : Bromine’s higher atomic weight and polarizability may enhance binding to hydrophobic pockets in proteins, contrasting with fluorine’s electronegativity and smaller size .

Pharmacokinetic and Neuroactive Analogues

2-Amino-3-(methylamino)-propanoic acid (BMAA)

  • Structure: Methylamino group at position 3 instead of benzyl.
  • Pharmacokinetics: BMAA exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and a plasma elimination half-life of ~1 day. This contrasts with the unknown BBB permeability of the target compound but highlights the importance of substituent effects on CNS penetration .

4-Borono-D-phenylalanine

  • Structure : Boronated phenyl group instead of difluorobenzyl.
  • Applications: Used in boron neutron capture therapy (BNCT) due to boron’s neutron-capturing ability.

Herbicidal Propanoic Acid Derivatives

(R)-2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop-p)

  • Structure: Phenoxy group with chlorine substituents instead of benzyl-amino-fluorine motifs.
  • Applications: A restricted herbicide due to groundwater contamination risks. The target compound’s amino and fluorine groups likely preclude herbicidal activity, redirecting it toward pharmaceutical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid C₁₀H₁₁F₂NO₂ ~215.17 2,4-difluorobenzyl, R-configuration Potential neuropharmacological agent
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 215.17 2,5-difluorophenyl Structural isomerism effects
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-bromophenyl Hydrophobic interaction enhancement
BMAA C₄H₁₀N₂O₂ 118.13 Methylamino group Neurotoxicity, low BBB permeability

Key Research Findings

  • Fluorine Position Matters : The 2,4-difluoro substitution in the target compound may optimize π-stacking or dipole interactions compared to 2,5-difluoro analogues, as seen in receptor-binding studies of related fluorinated compounds .
  • Amino Acid Backbone Flexibility: The propanoic acid structure allows for functional group diversification, as demonstrated by boronated (BNCT) and herbicidal (phenoxy) derivatives .
  • Stereochemical Specificity : The R-configuration in the target compound is critical, mirroring the activity trends of enantiopure drugs like dichlorprop-p, where only the R-enantiher exhibits herbicidal effects .

Biological Activity

(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Amino Group : Influences its ability to interact with various biological molecules.
  • Carboxylic Acid Group : Essential for its role in biochemical reactions.
  • Difluorobenzyl Substituent : Enhances lipophilicity and potentially increases membrane permeability.

The presence of fluorine atoms in the difluorobenzyl group is known to enhance binding affinity towards biological targets, making this compound particularly valuable in drug design.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes involved in amino acid metabolism. It may act as a substrate or inhibitor for these enzymes, influencing their activity and function. For instance, it has been observed to modulate enzyme kinetics in biochemical pathways related to neurotransmitter synthesis and degradation.

Cellular Effects

The compound has shown significant effects on cellular processes:

  • Cell Signaling : It can modulate signaling pathways that are crucial for cell growth and differentiation.
  • Gene Expression : Changes in gene expression patterns have been noted, indicating a potential role in regulating cellular functions .

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds structurally similar to this compound. These compounds exhibited protective effects against neuronal cell death in vitro, suggesting that this compound may have similar properties due to its structural characteristics .

Inhibition Studies

Inhibition studies demonstrated that this compound could effectively inhibit specific enzymes with high selectivity. For example, it showed promising results as an inhibitor of serine proteases involved in thrombin generation, which is critical for coagulation processes. The inhibition constants (K_i values) reported were significantly lower than those of related compounds, indicating a strong inhibitory effect .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionActs as substrate/inhibitor for amino acid metabolism
Cellular SignalingModulates pathways affecting growth/differentiation
Neuroprotective EffectsPotential protection against neuronal cell death
Inhibition EfficacyStrong inhibition of serine proteases

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